

Preclinical Profile of BI-860585 in Sarcoma: A Technical Overview

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Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

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This technical guide provides a comprehensive analysis of the preclinical data available for **BI-860585** in various sarcoma models. The information is compiled from published research to support further investigation and development of this compound.

Executive Summary

BI-860585 is a potent and selective, ATP-competitive inhibitor of mTORC1 and mTORC2.^{[1][2]} Preclinical studies have demonstrated its broad anti-proliferative activity across a diverse panel of sarcoma cell lines, suggesting its potential as a therapeutic agent for this heterogeneous group of malignancies. This document summarizes the in-vitro efficacy of **BI-860585**, details the experimental methodologies employed in these studies, and visualizes its mechanism of action and the experimental workflow.

In-Vitro Efficacy of BI-860585 in Sarcoma Cell Lines

The anti-proliferative activity of **BI-860585** has been evaluated against a panel of 20 sarcoma cell lines of different histological subtypes. The half-maximal effective concentration (EC₅₀) for each cell line is presented in the table below. The data indicates that **BI-860585** exhibits inhibitory effects on the viability of sarcoma cells with different histological features.^[3]

Sarcoma Subtype	Cell Line	BI-860585 EC50 (µM)
Osteosarcoma	HOS	0.18
	KHOS	
	MG-63	
	MNNG/HOS	
	Saos-2	
	U-2 OS	
Rhabdomyosarcoma	A-204	0.16
	RD	
	Rh30	
	RMS-YM	
Synovial Sarcoma	FUJI	0.14
	HS-SY-II	
	SYO-1	
	YaFuSS	
Ewing Sarcoma	A-673	0.13
	RD-ES	
	SK-ES-1	
	SK-N-MC	
	TC-71	
	WE-68	

Experimental Protocols

The following section details the methodology used to generate the in-vitro efficacy data.

Cell Lines and Culture Conditions

A panel of 20 human sarcoma cell lines representing osteosarcoma, rhabdomyosarcoma, synovial sarcoma, and Ewing sarcoma were utilized. Cells were maintained in their respective recommended culture media supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Growth Inhibitory Assay

The anti-proliferative effects of **BI-860585** were determined using a cell viability assay.

- **Cell Plating:** Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** **BI-860585** was serially diluted in culture medium and added to the cells. The final concentrations typically ranged from 0.01 to 10 µM.
- **Incubation:** The plates were incubated for 72 hours at 37°C.
- **Viability Assessment:** Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.
- **Data Analysis:** The EC₅₀ values were calculated from the dose-response curves using a non-linear regression analysis.

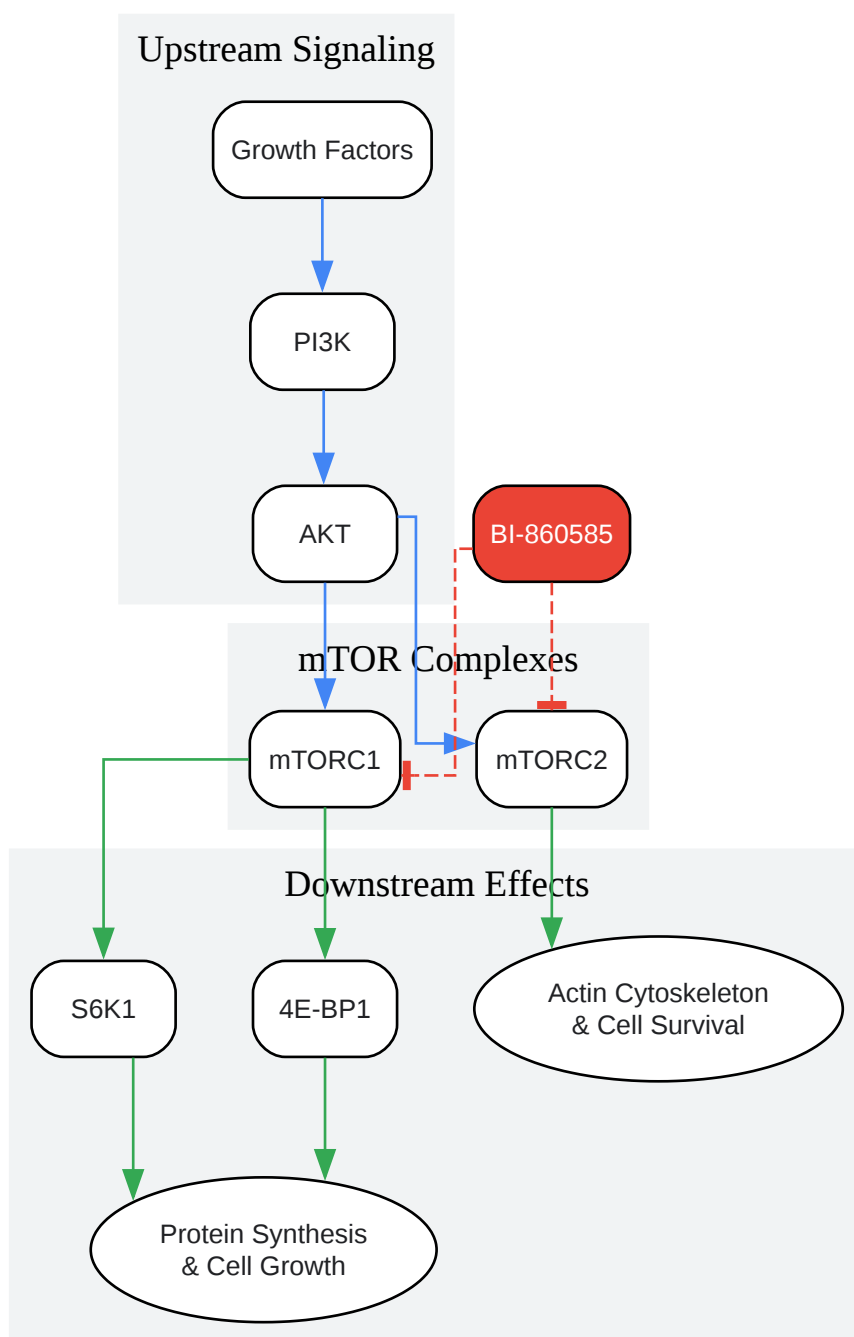
In-Vivo Sarcoma Models

As of the latest available public data, detailed preclinical studies of **BI-860585** in sarcoma xenograft models have not been published. Therefore, quantitative data on in-vivo efficacy, such as tumor growth inhibition, and specific experimental protocols for animal studies are not available at this time.

Visualizations

Signaling Pathway of **BI-860585**

BI-860585 functions as a dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

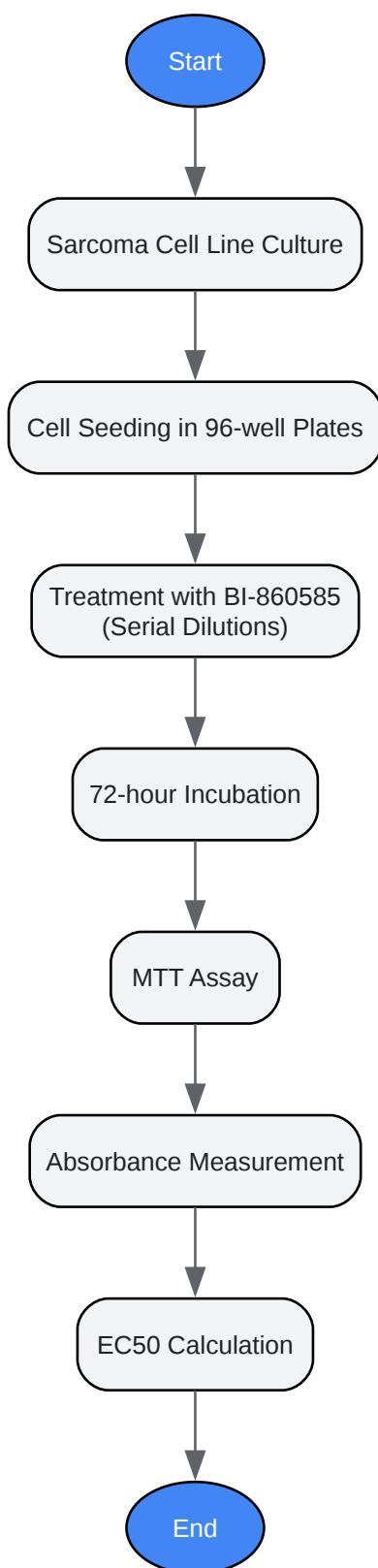


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Caption: **BI-860585** inhibits mTORC1 and mTORC2 signaling.

Experimental Workflow for In-Vitro Efficacy Testing

The following diagram illustrates the key steps in the in-vitro evaluation of **BI-860585**.



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Caption: In-vitro anti-proliferative assay workflow.

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References

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